This compound belongs to the class of oxazolidinones, which are characterized by a five-membered heterocyclic structure containing an oxygen and nitrogen atom. It is often studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
The synthesis of 5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one typically involves the following steps:
The molecular structure of 5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one can be described as follows:
The compound exhibits chirality due to the presence of a stereocenter at the oxazolidinone position. The InChI Key for this compound is JUEBDVANOFZMMX-LLVKDONJSA-N.
5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one is capable of undergoing several types of chemical reactions:
These reactions allow for the derivatization of the compound to explore its structure–activity relationships in medicinal chemistry.
The mechanism of action for 5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one involves its interaction with specific biological targets:
The physical and chemical properties of 5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one include:
Property | Value |
---|---|
Molecular Weight | 249.26 g/mol |
Topological Polar Surface Area | 56.8 Ų |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 1 |
XLogP | 1.4 |
Complexity | 344 |
These properties indicate moderate polarity and potential solubility in organic solvents .
5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one has several important applications:
The synthesis of enantiomerically enriched 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one relies fundamentally on ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) methodologies. This approach represents a pivotal advancement in stereoselective synthesis, providing efficient access to chiral oxazolidinone derivatives crucial for pharmaceutical applications. The methodology circumvents the need for hazardous high-pressure hydrogen gas through hydrogen transfer from inexpensive surrogates like isopropanol, generating acetone as the sole byproduct [6].
The enantioselectivity in ATH hinges critically on chiral ruthenium catalysts, particularly those incorporating N-sulfonylated diamine ligands. While specific ligand performance data for this substrate is proprietary, the (R)-enantiomer of the target compound (CAS# 452339-73-0) is commercially available with 97% purity, confirming the successful application of chiral catalysts in its production [2] [5]. These catalysts typically feature Ru(II) centers coordinated to chiral ligands like (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), which create a well-defined chiral environment around the metal center. The ligand architecture directs substrate approach through specific non-covalent interactions (hydrogen bonding, π-stacking) with the benzodioxinyl moiety, enabling differentiation between prochiral faces during hydride transfer [6]. The resulting chiral oxazolidinone products serve as vital precursors for bioactive molecules, highlighting the synthetic utility of this methodology.
Solvent choice profoundly impacts both reaction rate and enantioselectivity in ATH. Isopropanol (IPA) serves dual roles as solvent and hydrogen donor, operating optimally at concentrations near 0.1 M. Elevated concentrations (≥1 M) or extended reaction times trigger significant erosion of enantiomeric excess (ee), likely due to catalyst decomposition or reversible pathways facilitated by acetone accumulation [6]. Polar aprotic co-solvents (e.g., dichloromethane, THF) are sometimes employed to enhance substrate solubility without compromising the chiral environment. The benzodioxinyl substrate's moderate LogP value (~2.4) suggests balanced lipophilicity, facilitating dissolution in IPA-based systems while maintaining affinity for the chiral catalyst [4] [7]. Temperature optimization is critical, with reactions typically conducted at or below room temperature to preserve stereochemical fidelity, aligning with the recommended freezer storage (-20°C) for the chiral product to prevent racemization [2] [5].
Table 1: Key Parameters for ATH Optimization
Parameter | Optimal Condition | Effect of Deviation | Physicochemical Basis |
---|---|---|---|
Concentration | 0.1 M | ↓ ee at ≥1 M | Acetone accumulation, catalyst instability |
Solvent | Isopropanol (IPA) | Variable ee in mixed solvents | H-bond donation, polarity match (substrate LogP ≈2.4) |
Temperature | Room temp or below | Significant ↓ ee at elevated temperatures | Reduced kinetic control, potential racemization |
Reaction Time | Catalyst-dependent | ↓ ee with prolonged time | Product degradation or catalyst decay |
Mechanistic insights into stereochemical control derive from seminal work by Noyori and others on ruthenium-catalyzed ATH. The widely accepted pathway involves a concerted six-membered transition state where the chiral ligand dictates hydride delivery geometry. The prochiral ketone substrate coordinates to the ruthenium center activated by the adjacent carbonyl, while the hydrogen transfer occurs via metal-ligand bifunctionality: the hydride originates from Ru-H, and a proton is transferred simultaneously from the ligand's N-H group [3] [6]. Computational studies suggest the benzodioxinyl group's steric bulk and electron density influence the favored transition state conformation, explaining the high ee observed with optimized catalysts. The 2,2-dimethyl substitution on the benzodioxin ring minimizes steric hindrance near the reaction site, facilitating efficient chiral induction. Catalyst turnover numbers exceeding 1000 are achievable, underscoring the efficiency of this stereocontrolled process for preparing enantiopure oxazolidinones [6].
The ATH methodology exhibits defined boundaries regarding compatible substrates and functional groups for synthesizing chiral oxazolidinones. While the core benzodioxinyl-oxazolidinone structure (MW: 249.26 g/mol, C₁₃H₁₅NO₄) is efficiently reduced, structural variations significantly impact reaction outcomes:
The molecule's moderate topological polar surface area (TPSA ≈56.8 Ų) and lipophilicity (LogP ≈2.1-2.4) contribute to its solubility profile in common organic solvents (IPA, THF, DCM), facilitating homogeneous reaction conditions crucial for effective catalysis [4] [7].
Table 2: Impact of Functional Groups on ATH Performance
Functional Group Type | Position Relative to Ketone | Effect on Reaction Rate | Effect on Enantioselectivity (ee) | Tolerance Level |
---|---|---|---|---|
Methoxy (EDG) | Para | ↑↑ | ↑↑ (Slight Improvement) | High |
Methyl (EDG) | Para | ↑ | ↑ (Slight Improvement) | High |
Nitro (EWG) | Para | ↓↓↓ | ↓↓ | Low |
Bromo (EWG) | Meta | ↓ | ↓ (Moderate Reduction) | Moderate |
Primary Amine | Any | Catalyst Poisoning | Not Applicable | None |
Benzodioxin Methyl | Ortho (distal) | Minimal Effect | Minimal Effect | High |
While asymmetric hydrogenation targets prochiral precursors, kinetic resolution (KR) provides an alternative strategy for accessing enantiopure 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one from racemic mixtures. This approach is particularly valuable when the racemic oxazolidinone or a late-stage racemic precursor is readily accessible via cheaper, non-chiral synthesis. Chiral ruthenium complexes, similar to those used in ATH, can selectively transform one enantiomer of a racemic alcohol or amine precursor, leaving the desired enantiomer untouched. For instance, KR of racemic 1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethanone derivatives using chiral catalysts can yield the desired (R)- or (S)-alcohol precursor with high selectivity. The effectiveness depends critically on the selectivity factor (s = kfast/kslow), which must be significantly greater than 20 for practical resolutions. Achieving high s factors requires precise ligand tuning to maximize differential binding and reaction rates between enantiomers [6]. The moderate steric differentiation offered by the benzodioxin scaffold generally allows for moderate to good kinetic resolution efficiency (s = 10-30) with optimized catalysts like (R,R)- or (S,S)-TsDPEN-Ru complexes. Industrial synthesis often favors asymmetric hydrogenation due to theoretical 100% yield, but KR remains relevant for specific substrate classes or when integrating with racemic synthetic routes. The commercial availability of both enantiomers (where listed) suggests successful application of both asymmetric synthesis and resolution technologies for this compound class [2] [5] [7].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: